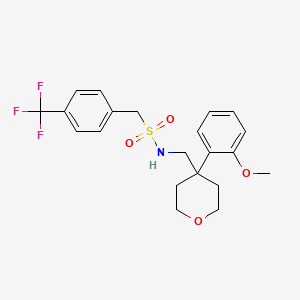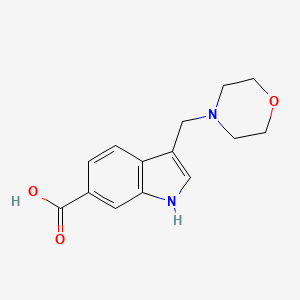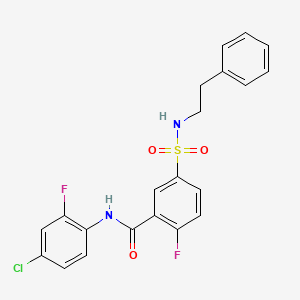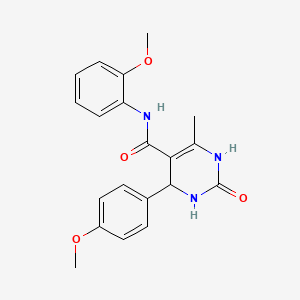
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Synthesis Analysis
While I don’t have the specific synthesis for this compound, sulfonamides are typically synthesized through the reaction of sulfonyl chlorides with amines .Molecular Structure Analysis
The molecule contains a tetrahydropyran ring, a methoxyphenyl group, and a trifluoromethylphenyl group, all attached to a central sulfonamide group. The presence of these groups can influence the compound’s reactivity and properties .Chemical Reactions Analysis
Sulfonamides, in general, are known to undergo reactions such as hydrolysis, acylation, and displacement by nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
1. Voltammetric Analysis in Pharmaceuticals
Nimesulide, a compound similar in structure to the one , has been studied for its electrochemical properties. These properties are significant in the pharmaceutical analysis of such compounds. For instance, Álvarez-Lueje et al. (1997) demonstrated the voltammetric behavior of Nimesulide, highlighting its reducibility at the mercury electrode and oxidizability at the glassy carbon electrode. This study is crucial for developing analytical methods for determining such compounds in pharmaceutical dosage forms (Álvarez-Lueje et al., 1997).
2. Structural Characterization in Derivatives
Research on nimesulide derivatives, structurally related to the given compound, has provided insights into the effect of substitution on supramolecular assembly. Dey et al. (2015) conducted a structural study of three nimesulidetriazole derivatives using X-ray powder diffraction. They analyzed the nature of intermolecular interactions in these compounds, which is vital for understanding their potential applications (Dey et al., 2015).
3. Organic Synthesis and Reaction Mechanisms
Compounds with structural similarities have been utilized in organic synthesis and the study of reaction mechanisms. For example, Koufaki et al. (2006) synthesized compounds combining the hydroxy-benzopyran ring with the methylsulfonylaminophenyl group. Such research is significant for developing new synthetic methods and understanding chemical reaction pathways (Koufaki et al., 2006).
4. Chemical and Physical Properties Analysis
The study of related compounds has also contributed to understanding their physical and chemical properties. For instance, Li et al. (2010) investigated the synthesis and structural activity of diorganotin derivatives, providing valuable data on the physical properties and potential applications of such compounds (Li et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3NO4S/c1-28-19-5-3-2-4-18(19)20(10-12-29-13-11-20)15-25-30(26,27)14-16-6-8-17(9-7-16)21(22,23)24/h2-9,25H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLACUSPLFNLOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2925386.png)

![N-(2,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2925388.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2925391.png)
![5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid](/img/structure/B2925392.png)
![N-[2-(2-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2925394.png)


![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2925397.png)
![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2925398.png)
![7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2925400.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2925403.png)
